
(5,7-Dichloroisoquinolin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,7-Dichloroisoquinolin-1-yl)methanamine is an organic compound characterized by the presence of two chlorine atoms attached to the isoquinoline ring at positions 5 and 7, and a methanamine group at position 1
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichloroisoquinolin-1-yl)methanamine typically involves the chlorination of isoquinoline derivatives followed by the introduction of the methanamine group. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Amination: The chlorinated isoquinoline is then reacted with formaldehyde and ammonia or a primary amine under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: (5,7-Dichloroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学的研究の応用
(5,7-Dichloroisoquinolin-1-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5,7-Dichloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
(5,7-Difluoroisoquinolin-1-yl)methanamine: Similar structure with fluorine atoms instead of chlorine.
(5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine: Contains a benzo[d]oxazole ring instead of isoquinoline.
Uniqueness: (5,7-Dichloroisoquinolin-1-yl)methanamine is unique due to the specific positioning of chlorine atoms and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
(5,7-dichloroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8Cl2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H,5,13H2 |
InChIキー |
XYAPTICWILAOAT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


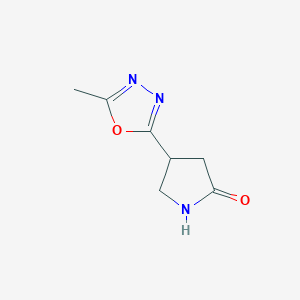
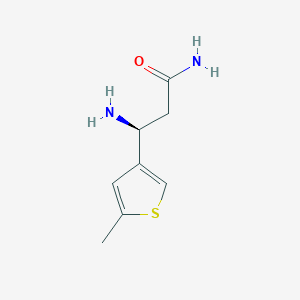
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
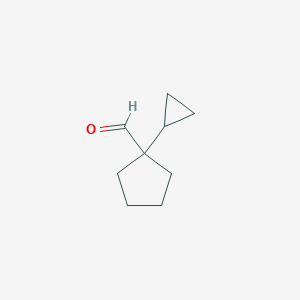
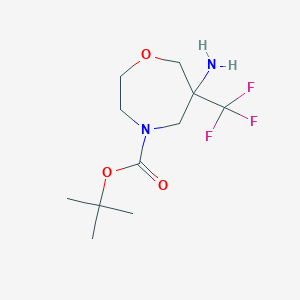

![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
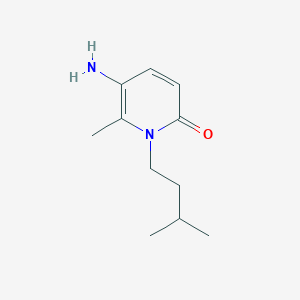
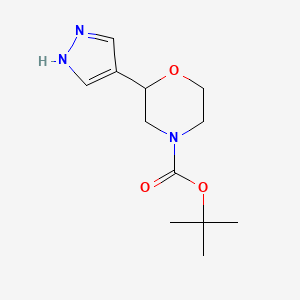
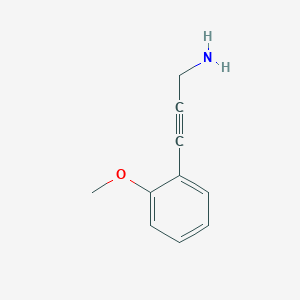
![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
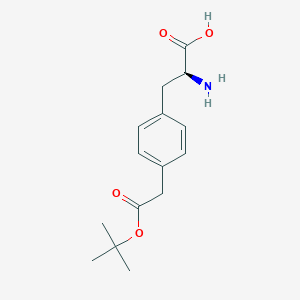
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)
